{4-[(Methylamino)methyl]phenyl}methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride is a chemical compound with a complex structure that includes a phenyl ring substituted with a methylamino group and a methanol group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-formylphenylmethanol with methylamine under controlled conditions to form the intermediate {4-[(methylamino)methyl]phenyl}methanol. This intermediate is then treated with hydrochloric acid to yield the final product, {4-[(methylamino)methyl]phenyl}methanol hydrochloride .
Analyse Chemischer Reaktionen
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent and in the development of new drugs.
Industry: In the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its concentration and the specific biological context. The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets .
Vergleich Mit ähnlichen Verbindungen
{4-[(Methylamino)methyl]phenyl}methanol hydrochloride can be compared with similar compounds such as:
{4-[(Amino)methyl]phenyl}methanol hydrochloride: Lacks the methyl group on the amino moiety.
{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride: Contains an additional methyl group on the amino moiety.
{4-[(Ethylamino)methyl]phenyl}methanol hydrochloride: Contains an ethyl group instead of a methyl group on the amino moiety. These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the unique characteristics of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride.
Eigenschaften
Molekularformel |
C9H14ClNO |
---|---|
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
[4-(methylaminomethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-6-8-2-4-9(7-11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H |
InChI-Schlüssel |
VXACRPFXKALNTC-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=C(C=C1)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.